1-Bromo-2-fluoro-3,5-dimethylbenzene

C–H Arylation Fluorobenzene Reactivity Palladium Catalysis

1-Bromo-2-fluoro-3,5-dimethylbenzene (CAS: 344-16-1) is a polysubstituted aromatic halide bearing a bromine atom at the 1-position, a fluorine atom at the 2-position, and methyl groups at the 3- and 5-positions on the benzene ring. This substitution pattern confers a unique steric and electronic profile that distinguishes it from simpler mono- or di-substituted aryl halides, positioning it as a valuable intermediate for the construction of complex molecules in pharmaceutical and agrochemical research.

Molecular Formula C8H8BrF
Molecular Weight 203.05 g/mol
CAS No. 344-16-1
Cat. No. B1286506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-fluoro-3,5-dimethylbenzene
CAS344-16-1
Molecular FormulaC8H8BrF
Molecular Weight203.05 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Br)F)C
InChIInChI=1S/C8H8BrF/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,1-2H3
InChIKeyHGVBXEOMBASYFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-fluoro-3,5-dimethylbenzene (CAS: 344-16-1): A Unique Aryl Halide Building Block with Differentiated Reactivity for Advanced Organic Synthesis and Pharmaceutical R&D Procurement


1-Bromo-2-fluoro-3,5-dimethylbenzene (CAS: 344-16-1) is a polysubstituted aromatic halide bearing a bromine atom at the 1-position, a fluorine atom at the 2-position, and methyl groups at the 3- and 5-positions on the benzene ring . This substitution pattern confers a unique steric and electronic profile that distinguishes it from simpler mono- or di-substituted aryl halides, positioning it as a valuable intermediate for the construction of complex molecules in pharmaceutical and agrochemical research .

Why 1-Bromo-2-fluoro-3,5-dimethylbenzene Cannot Be Interchanged with Common Analogs: A Quantitative Rationale for Informed Sourcing


Simple substitution of 1-Bromo-2-fluoro-3,5-dimethylbenzene with an isomeric or functionally similar aryl halide can lead to unpredictable outcomes in cross-coupling reactions and subsequent synthetic transformations. This is due to its specific electronic and steric environment created by the ortho-fluorine and meta-methyl groups, which collectively influence the reactivity of the C–Br bond and the regioselectivity of metal-catalyzed transformations [1]. Direct experimental evidence from a study on related fluorobenzene derivatives demonstrates that ortho-substituents on fluorobenzenes, including bromo groups, significantly increase the reactivity of the adjacent C–H bond for arylation [2]. The following quantitative evidence underscores why selecting this specific compound is critical for synthetic success.

Quantitative Differentiation of 1-Bromo-2-fluoro-3,5-dimethylbenzene: Head-to-Head Reactivity and Selectivity Evidence for Scientific Procurement


Enhanced Reactivity of C–H Bond at C3 Position: Direct Comparison of Ortho-Substituted Fluorobenzene Derivatives in Palladium-Catalyzed Arylation

In a palladium-catalyzed C–H arylation study of fluorobenzene derivatives, the presence of an ortho-bromo substituent significantly increases the reactivity of the C–H bond at the C3 position relative to the fluorine atom [1]. While the study did not test 1-bromo-2-fluoro-3,5-dimethylbenzene directly, the observed trend establishes a class-level inference that ortho-bromo substitution on fluorobenzene enhances C3 C–H reactivity, a feature expected to be modulated by the additional methyl groups in this target compound.

C–H Arylation Fluorobenzene Reactivity Palladium Catalysis Regioselectivity

Improved Steric Protection for Regioselective Transformations: Comparative Analysis of Methyl Substitution Effects on Arylation Selectivity

The presence of methyl groups at the 3- and 5-positions adjacent to the fluorine and bromine atoms provides significant steric hindrance. In palladium-catalyzed cross-coupling reactions, ortho-methyl substituents on aryl bromides have been shown to reduce unwanted homocoupling byproducts by up to 50% compared to unsubstituted aryl bromides [1]. This class-level inference suggests that 1-bromo-2-fluoro-3,5-dimethylbenzene may exhibit superior selectivity in cross-coupling reactions relative to its non-methylated analogs, such as 1-bromo-2-fluorobenzene.

Steric Effects Regioselectivity Cross-Coupling Ortho-Methyl Substitution

Differentiated Cytochrome P450 Enzyme Inhibition Profile: In Vitro Data Supporting Unique Pharmacological Relevance

In vitro studies have demonstrated that 1-bromo-2-fluoro-3,5-dimethylbenzene exhibits inhibitory activity against CYP1A2 and CYP2D6 enzymes . This profile is notably different from that of its analog 1-bromo-3,5-dimethylbenzene, which has not been reported as a CYP inhibitor. This differentiation makes the target compound a potential tool compound for studying drug-drug interactions or a starting point for developing CYP-modulating agents.

Cytochrome P450 CYP1A2 Inhibition CYP2D6 Inhibition Drug Metabolism

Optimal Deployment Scenarios for 1-Bromo-2-fluoro-3,5-dimethylbenzene: Evidence-Based Applications in Advanced Synthesis and Drug Discovery


Regioselective C–H Functionalization for Complex Molecule Synthesis

Based on evidence that ortho-bromo substituents on fluorobenzenes enhance C3 C–H reactivity [1], 1-bromo-2-fluoro-3,5-dimethylbenzene is an ideal starting material for the preparation of polysubstituted aromatic scaffolds via directed C–H activation. This application is particularly valuable in the late-stage functionalization of drug candidates where precise regiocontrol is essential.

High-Fidelity Cross-Coupling Reactions in Drug Discovery

The combined steric shielding provided by the 3,5-dimethyl groups is predicted to suppress unwanted homocoupling during Suzuki-Miyaura cross-couplings [2]. This makes the compound a strategic choice for constructing biaryl linkages in pharmaceutical intermediates, where minimizing byproducts streamlines purification and increases overall yield.

Cytochrome P450 Probe Development and Metabolic Studies

The compound's demonstrated in vitro inhibition of CYP1A2 and CYP2D6 positions it as a useful small-molecule probe for investigating drug metabolism pathways. Researchers can leverage this activity to study enzyme kinetics, screen for drug-drug interaction liabilities, or design novel CYP inhibitors.

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